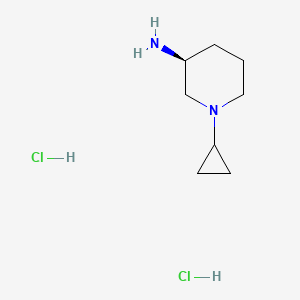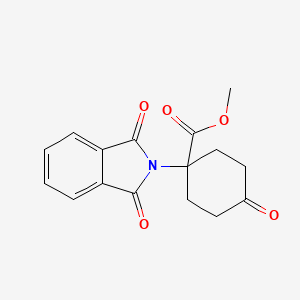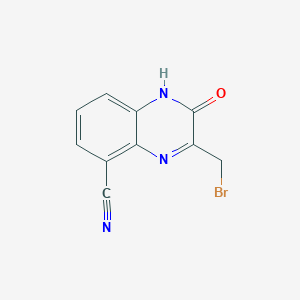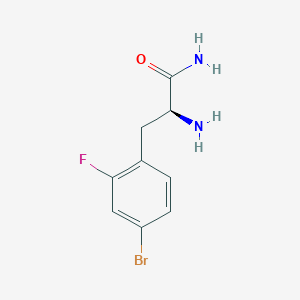
(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a bromine and fluorine-substituted phenyl ring attached to a propanamide backbone, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.
Formation of Intermediate: The aniline undergoes a reaction with a suitable acylating agent to form an intermediate compound, such as 4-bromo-2-fluoroacetanilide.
Reduction and Amination: The intermediate is then reduced and aminated to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-1-nitrobenzene: A related compound with a nitro group instead of an amide group.
(4-Bromo-2-fluorophenyl)methanamine: A similar compound with a methanamine group.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Another related compound with a benzamide structure.
Uniqueness
(2S)-2-Amino-3-(4-bromo-2-fluoro-phenyl)propanamide is unique due to its specific combination of bromine and fluorine substitutions on the phenyl ring, along with the propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H10BrFN2O |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanamide |
InChI |
InChI=1S/C9H10BrFN2O/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H2,13,14)/t8-/m0/s1 |
InChI Key |
SGYBJIJRGLEKGO-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)C[C@@H](C(=O)N)N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13896403.png)
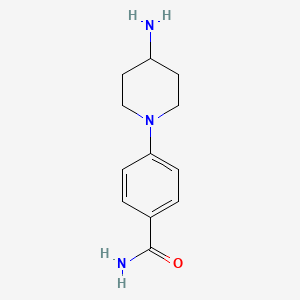

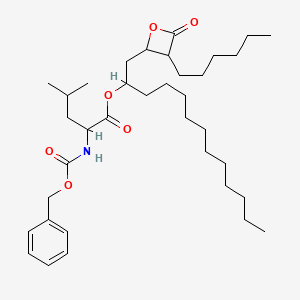
![7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13896419.png)
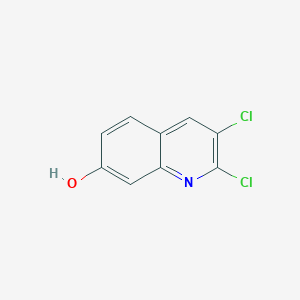
![tert-butyl N-[(1S,2S,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13896421.png)
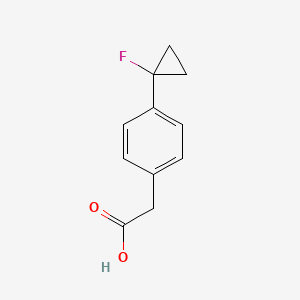

![3-[[3-(Trifluoromethyl)phenyl]methylamino]propan-1-ol](/img/structure/B13896442.png)

